molecular formula C8H7IO3 B8557825 2-Hydroxy-3-iodo-5-methoxy-benzaldehyde

2-Hydroxy-3-iodo-5-methoxy-benzaldehyde

Cat. No. B8557825
M. Wt: 278.04 g/mol
InChI Key: HYIFHROKLAQUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-iodo-5-methoxy-benzaldehyde is a useful research compound. Its molecular formula is C8H7IO3 and its molecular weight is 278.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H7IO3

Molecular Weight

278.04 g/mol

IUPAC Name

2-hydroxy-3-iodo-5-methoxybenzaldehyde

InChI

InChI=1S/C8H7IO3/c1-12-6-2-5(4-10)8(11)7(9)3-6/h2-4,11H,1H3

InChI Key

HYIFHROKLAQUGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)I)O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-5-methoxy-benzaldehyde (15.97 g, 104.9 mmole) in 375 mL dichloromethane at −15° C. was added tetraethylammonium diacetoxyiodate (48.06 g, 128.1 mmole) over 15 minutes. After stirring overnight, an additional amount of tetraethylammonium diacetoxyiodate (46.93 g, 125.1 mmole) was added over 15 minutes. The reaction was stirred for an additional 12 hours, concentrated, and added to 2N HCl. The mixture was extracted into ethyl acetate and the combined organic phases were washed with saturated sodium bicarbonate, water, brine, and dried with magnesium sulfate. The organic phases were concentrated in vacuo and the residue was loaded on to silica gel and chromatographed with silica gel (hexanes:ethyl acetate, 9:1) to afford 3.47 g (11.9%) of iodide as a yellow solid: Mp=103–105° C.; 1H NMR (DMSO-d6) δ 11.3 (s, 1H), 9.73 (s, 1H), 7.60 (d, 1 H, J=3.0 Hz,), 7.07 (d, 1 H, J=3.1 Hz), 3.83 (s, 3H).
Quantity
15.97 g
Type
reactant
Reaction Step One
Name
tetraethylammonium diacetoxyiodate
Quantity
48.06 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Name
tetraethylammonium diacetoxyiodate
Quantity
46.93 g
Type
reactant
Reaction Step Two
Yield
11.9%

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